molecular formula C9H14F3IO B13316282 1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane

1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane

Cat. No.: B13316282
M. Wt: 322.11 g/mol
InChI Key: CJDMWKMZXSPCKN-UHFFFAOYSA-N
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Description

1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane is an organic compound with the molecular formula C9H14F3IO. It is characterized by the presence of an iodine atom and a trifluoroethoxy group attached to a cycloheptane ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane can be synthesized through a multi-step process involving the introduction of the iodine and trifluoroethoxy groups to the cycloheptane ring. One common method involves the reaction of cycloheptanol with trifluoroethanol in the presence of a strong acid to form 2-(2,2,2-trifluoroethoxy)cycloheptanol. This intermediate is then treated with iodine and a suitable oxidizing agent to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: 2-(2,2,2-trifluoroethoxy)cycloheptanol, 2-(2,2,2-trifluoroethoxy)cycloheptanamine.

    Oxidation: 2-(2,2,2-trifluoroethoxy)cycloheptanone, 2-(2,2,2-trifluoroethoxy)cycloheptanoic acid.

    Reduction: Cycloheptane derivatives.

Scientific Research Applications

1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Uniqueness: 1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane is unique due to its combination of a cycloheptane ring with both iodine and trifluoroethoxy substituents. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C9H14F3IO

Molecular Weight

322.11 g/mol

IUPAC Name

1-iodo-2-(2,2,2-trifluoroethoxy)cycloheptane

InChI

InChI=1S/C9H14F3IO/c10-9(11,12)6-14-8-5-3-1-2-4-7(8)13/h7-8H,1-6H2

InChI Key

CJDMWKMZXSPCKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)I)OCC(F)(F)F

Origin of Product

United States

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